molecular formula C13H7F6NO3S B1667759 Batabulin CAS No. 195533-53-0

Batabulin

Cat. No.: B1667759
CAS No.: 195533-53-0
M. Wt: 371.26 g/mol
InChI Key: ROZCIVXTLACYNY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Batabulin involves the covalent modification of β-tubulin isotypes. The synthetic route typically includes the use of aryl sulfonamide as a key intermediate. The preparation involves the reaction of 2-fluoro-1-methoxy-4-pentafluorophenylsulfonamidobenzene with various reagents under controlled conditions

Scientific Research Applications

Batabulin has several scientific research applications, including:

    Cancer Research: this compound is primarily used as an antitumor agent. .

    Cell Biology: this compound is used to study microtubule dynamics and cell-cycle regulation.

    Drug Development: this compound serves as a lead compound for the development of new microtubule-targeting agents.

Mechanism of Action

Batabulin exerts its effects by binding covalently and selectively to a subset of the β-tubulin isotypes. This binding occurs at a conserved cysteine residue, leading to the disruption of microtubule polymerization. The disruption of microtubules affects cell morphology, induces cell-cycle arrest at the G2/M boundary, and ultimately leads to apoptotic cell death . The molecular targets involved are the β1, β2, and β4 tubulin isotypes .

Comparison with Similar Compounds

Batabulin is compared with other microtubule-targeting agents such as:

    ABT-751: Both this compound and ABT-751 target the colchicine binding site on tubulin.

    Colchicine: While Colchicine also targets the colchicine binding site, this compound’s covalent modification offers a distinct mechanism that leads to more effective cell-cycle arrest and apoptosis.

Similar compounds include T0070907, T007-1, and N,N’-ethylene-bis(iodoacetamide), which also target tubulin but differ in their binding and efficacy profiles .

Properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-(3-fluoro-4-methoxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F6NO3S/c1-23-7-3-2-5(4-6(7)14)20-24(21,22)13-11(18)9(16)8(15)10(17)12(13)19/h2-4,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZCIVXTLACYNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F6NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173230
Record name Batabulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195533-53-0
Record name Batabulin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195533530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Batabulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16103
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Batabulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BATABULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4NP8G3K6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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